molecular formula C16H31N5O4 B8046876 (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine

Cat. No. B8046876
M. Wt: 357.45 g/mol
InChI Key: OTASSZHMIDGDAW-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexylamine is an organic compound that belongs to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water .


Synthesis Analysis

Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .


Molecular Structure Analysis

Cyclohexylamine is a cycloaliphatic amine that includes an unsubstituted primary amine . Its chemical formula is C6H13N .


Chemical Reactions Analysis

The oxidation of cyclohexylamine with molecular oxygen over a heterogeneous catalyst is an attractive one-step route to prepare a commercially important cyclohexanone oxime . The temperature has a trifling effect on equilibrium conversion of cyclohexylamine .


Physical And Chemical Properties Analysis

Cyclohexylamine is a flammable liquid and vapor. It’s harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It’s suspected of damaging fertility . It’s harmful to aquatic life .

Mechanism of Action

Cyclohexylamine exerts its effects on the cardiovascular system indirectly, by causing the release of neuronally stored catecholamines .

Safety and Hazards

Cyclohexylamine is considered hazardous. It’s flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Future Directions

Cyclohexylamine is a useful intermediate in the production of many other organic compounds. It’s a building block for pharmaceuticals and is used as an intermediate in synthesis of other organic compounds . Its applications and uses are likely to expand as researchers continue to explore its properties and potential.

properties

IUPAC Name

(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16);6H,1-5,7H2/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTASSZHMIDGDAW-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine

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